molecular formula C15H13BrO3 B8316168 2-(Benzyloxy)-4-bromo-5-methylbenzoic Acid

2-(Benzyloxy)-4-bromo-5-methylbenzoic Acid

Cat. No. B8316168
M. Wt: 321.16 g/mol
InChI Key: JHUCURPBODHALT-UHFFFAOYSA-N
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Patent
US09365551B2

Procedure details

To a solution of 1-{4-bromo-5-methyl-2-[(phenylmethyl)oxy]phenyl}ethanone (may be prepared as described in Description 11; 607 mg, 1.90 mmol) in 1,4-dioxane (10 ml) was added sodium hydroxide (761 mg, 19.02 mmol) in water (10 ml). The solution was cooled to 0° C. and bromine (0.29 ml, 5.71 mmol) was added. The mixture was stirred for 10 minutes at 0° C. and then at room temperature for one hour. The dioxane was removed under reduced pressure and the residue acidified to pH=2 using 2N HCl. The mixture was extracted with ethyl acetate (3×20 ml), dried (MgSO4) and the solvent removed in vacuo to yield the title compound. 611 mg.
Quantity
607 mg
Type
reactant
Reaction Step One
Quantity
761 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9](=[O:11])C)=[C:4]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:3]=1.[OH-:20].[Na+].BrBr>O1CCOCC1.O>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([OH:11])=[O:20])=[C:4]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
607 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1C)C(C)=O)OCC1=CC=CC=C1
Name
Quantity
761 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.29 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The dioxane was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1C)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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